Comparative DPP-IV Inhibitory Activity: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Cyclohexylamino) Analog
In a direct head-to-head comparison within a series of aminocycloalkane DPP-IV inhibitors, the cyclopentylamino-substituted cyclopentane carboxamide exhibited superior inhibitory activity relative to its cyclohexylamino counterpart. The 2-(cyclopentylamino) derivative achieved an IC₅₀ of 120 nM against recombinant human DPP-IV, whereas the 2-(cyclohexylamino) analog showed an IC₅₀ of 450 nM under identical assay conditions [1]. This 3.75-fold difference in potency is attributed to the optimal fit of the cyclopentyl ring within the S1 hydrophobic pocket of the enzyme.
| Evidence Dimension | DPP-IV enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | 2-(Cyclohexylamino)cyclopentane-1-carboxamide, IC₅₀ = 450 nM |
| Quantified Difference | 3.75-fold more potent |
| Conditions | Recombinant human DPP-IV; fluorogenic substrate Gly-Pro-AMC; 30 min incubation at 25°C; pH 7.5 |
Why This Matters
Procurement of the cyclopentylamino derivative rather than the cyclohexyl analog directly impacts assay sensitivity and hit identification in DPP-IV screening campaigns.
- [1] Peters, J.-U. et al. Aminocycloalkanes as DPP-IV inhibitors. US Patent 7,411,093 B2, 2008. View Source
